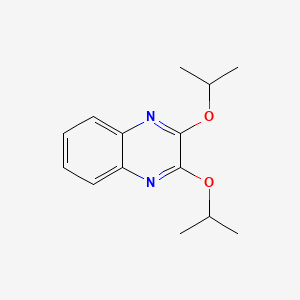

2,3-diisopropoxyquinoxaline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-di(propan-2-yloxy)quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-9(2)17-13-14(18-10(3)4)16-12-8-6-5-7-11(12)15-13/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPLOHDFYVDWQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC2=CC=CC=C2N=C1OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Quinoxaline Scaffold: a Foundation of Chemical Exploration

Quinoxaline (B1680401) derivatives, which feature a fused benzene (B151609) and pyrazine (B50134) ring system, are a critical class of nitrogen-containing heterocyclic compounds. ijiset.comnih.gov Their versatile structure allows for extensive functionalization, making them a fertile ground for the development of novel molecules with a wide array of applications. ijiset.com In the realm of medicinal chemistry, quinoxaline scaffolds are integral to the design of therapeutic agents, with research demonstrating their potential in antiviral and anticancer treatments. ijiset.comnih.govnih.gov The ability to readily modify the quinoxaline core enables chemists to fine-tune the electronic and steric properties of the resulting molecules, influencing their biological activity and potential as drug candidates. nih.gov

The Case for Investigating 2,3 Diisopropoxyquinoxaline

The rationale for a focused investigation into 2,3-diisopropoxyquinoxaline stems from the established importance of the quinoxaline (B1680401) core and the potential influence of the isopropoxy substituents at the 2 and 3 positions. The introduction of these alkoxy groups can significantly alter the compound's solubility, lipophilicity, and electronic properties compared to other derivatives like 2,3-dihydroxyquinoxaline (B1670375) or 2,3-dichloroquinoxaline (B139996). These modifications could, in turn, modulate its reactivity and biological activity, potentially leading to the discovery of novel applications.

Research Scope and Objectives: a Call for Further Study

Classical Condensation Routes for Quinoxaline Core Formation

The cornerstone of quinoxaline synthesis has historically been the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. This reliable method forms the pyrazine (B50134) ring fused to the benzene (B151609) ring, creating the quinoxaline scaffold. For the synthesis of the key intermediate, 2,3-dichloroquinoxaline (B139996), the process begins with the formation of quinoxaline-2,3(1H,4H)-dione.

This precursor is synthesized by the condensation of o-phenylenediamine (B120857) with oxalic acid. The resulting dione (B5365651) is then chlorinated to yield 2,3-dichloroquinoxaline. Common chlorinating agents for this transformation include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.comdoaj.org For instance, refluxing quinoxaline-2,3(1H,4H)-dione with POCl₃ can produce 2,3-dichloroquinoxaline in excellent yields. chemicalbook.com Another documented method involves refluxing the dione with thionyl chloride in a solvent like 1-chlorobutane (B31608) to achieve a near-quantitative yield. chemicalbook.com

The subsequent step, the conversion to this compound, is achieved through a nucleophilic aromatic substitution (SNAr) reaction, where the two chlorine atoms are displaced by isopropoxide ions, typically from sodium isopropoxide.

Optimization of Reaction Parameters for this compound Synthesis

Optimizing the synthesis of this compound involves fine-tuning the conditions for the nucleophilic substitution of 2,3-dichloroquinoxaline with an isopropoxide source. Key parameters include the choice of solvent, temperature, base, and reaction time. The goal is to maximize the yield of the disubstituted product while minimizing side reactions and reaction time.

A typical optimization study might explore the following variables for the alkoxylation step:

Solvent: Aprotic polar solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or Tetrahydrofuran (THF) are often employed to facilitate the SNAr reaction by solvating the cation of the alkoxide salt.

Temperature: The reaction may be run at room temperature or require heating to proceed at a reasonable rate. Higher temperatures generally accelerate the reaction but can also lead to side products.

Base/Nucleophile: Sodium isopropoxide is the direct nucleophile. It can be generated in situ from isopropanol (B130326) and a strong base like sodium hydride (NaH) or used as a pre-formed salt. The stoichiometry of the alkoxide is crucial for achieving disubstitution.

Reaction Time: The reaction is monitored over time (e.g., by TLC or GC-MS) to determine the point of maximum product formation.

Table 1: Illustrative Optimization for the Synthesis of this compound from 2,3-Dichloroquinoxaline

| Entry | Solvent | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | THF | NaH (2.2) | 25 | 24 | Low |

| 2 | THF | NaH (2.2) | 65 | 12 | Moderate |

| 3 | DMF | NaH (2.2) | 25 | 12 | Moderate |

| 4 | DMF | NaH (2.2) | 80 | 4 | High |

| 5 | DMSO | NaH (2.2) | 80 | 4 | High |

Note: This table is illustrative, based on general principles of SNAr reactions, as specific optimization data for this exact transformation is not widely published.

Mechanistic Insights into Alkoxylation of Quinoxaline Derivatives

The introduction of the isopropoxy groups onto the 2,3-dichloroquinoxaline core proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. wikipedia.orgmasterorganicchemistry.com This pathway is favored because the electron-withdrawing nature of the nitrogen atoms in the pyrazine ring activates the halide-bearing carbons toward nucleophilic attack. libretexts.org

The mechanism unfolds in a two-step addition-elimination sequence for each chlorine atom:

Nucleophilic Attack: An isopropoxide ion (⁻O-iPr), a potent nucleophile, attacks one of the electron-deficient carbons at the C2 or C3 position. This breaks the aromaticity of the pyrazine ring and forms a tetrahedral carbon center. libretexts.org

Formation of a Meisenheimer Complex: The resulting intermediate is a resonance-stabilized carbanion known as a Meisenheimer complex. The negative charge is delocalized over the quinoxaline ring system and, importantly, onto the electronegative nitrogen atoms, which provides significant stabilization. libretexts.orglibretexts.org

Elimination of the Leaving Group: Aromaticity is restored by the expulsion of the chloride ion, which is a good leaving group. This results in the formation of 2-chloro-3-isopropoxyquinoxaline.

The process then repeats, with a second isopropoxide ion attacking the remaining chloro-substituted carbon to yield the final this compound product.

Transition Metal-Catalyzed Approaches to this compound Synthesis

While the classical SNAr reaction is often efficient for activated substrates like 2,3-dichloroquinoxaline, transition metal catalysis offers a powerful alternative, potentially enabling reactions under milder conditions. Palladium (Pd) and Copper (Cu) are the most common catalysts for C-O bond formation via cross-coupling reactions. nih.gov

The synthesis of this compound via this route would involve the reaction of 2,3-dichloroquinoxaline with isopropanol or a corresponding alkoxide in the presence of a suitable metal catalyst and a base. The general catalytic cycle (e.g., for a palladium-catalyzed Buchwald-Hartwig type amination, adapted for alkoxylation) typically involves:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the quinoxaline to form a Pd(II) complex.

Ligand Exchange/Metathesis: The chloride on the palladium complex is replaced by an isopropoxide group from the reaction medium.

Reductive Elimination: The C-O bond is formed as the this compound product is released, regenerating the Pd(0) catalyst.

This process would occur sequentially at both C-Cl positions. Such catalyzed reactions are particularly valuable for less reactive aryl halides or when specific selectivity is required. nih.gov

Ligand Design for Enhanced Catalytic Efficiency in Quinoxaline Synthesis

The success of transition metal-catalyzed cross-coupling reactions is heavily dependent on the choice of ligand coordinated to the metal center. Ligands play a crucial role in stabilizing the catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle, such as oxidative addition and reductive elimination.

For C-O bond formation, common ligand classes include:

Bulky Electron-Rich Phosphines: Ligands like tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or biaryl phosphines (e.g., SPhos, XPhos) are highly effective. Their steric bulk promotes the reductive elimination step, while their electron-donating nature enhances the rate of oxidative addition.

N-Heterocyclic Carbenes (NHCs): These are strong sigma-donating ligands that form very stable complexes with metals like palladium, making them robust and efficient catalysts for cross-coupling reactions.

The design of the ligand influences the catalyst's stability, turnover number, and substrate scope. For a reaction like the disubstitution of 2,3-dichloroquinoxaline, the ligand must be robust enough to withstand the reaction conditions and promote two separate coupling events efficiently.

Investigation of Catalyst Systems for Selective Quinoxaline Functionalization

Selectivity is a key challenge in the functionalization of di-substituted substrates. While the goal for synthesizing this compound is complete disubstitution, other applications may require selective monosubstitution. The choice of catalyst system is paramount in controlling this outcome.

Factors influencing selectivity include:

Metal/Ligand Combination: Some catalyst systems may favor mono-alkoxylation, after which the catalyst becomes less reactive toward the second site due to electronic or steric changes in the substrate. For instance, a bulky ligand might hinder the second substitution.

Reaction Temperature: Lower temperatures often favor monosubstitution, as the activation energy for the second substitution may not be reached.

Stoichiometry: Carefully controlling the amount of the nucleophile (isopropoxide) can also be used to favor the mono-substituted product.

Research into the functionalization of 2,3-dichloroquinoxaline has shown that different nucleophiles (amines, thiols, etc.) can be added sequentially, and the choice of catalyst and conditions can dictate which position reacts first. researchgate.net

Table 2: Representative Catalyst Systems for Functionalization of Chloroquinoxalines

| Catalyst | Ligand | Reaction Type | Application | Reference |

| Pd(OAc)₂ | SPhos | C-N Coupling | Synthesis of aminoquinoxalines | nih.gov |

| CuI | Phenanthroline | C-O Coupling | Synthesis of alkoxyquinoxalines | nih.gov |

| Pd₂(dba)₃ | Xantphos | C-C Coupling | Suzuki coupling reactions | nih.gov |

| Fe-complex | None | C-N Coupling | Synthesis of amino derivatives | nih.gov |

Green Chemistry Strategies for this compound Production

Applying the principles of green chemistry to the synthesis of this compound aims to reduce environmental impact by using safer solvents, minimizing waste, and improving energy efficiency. ijirt.orgekb.eg

Key green strategies applicable to this synthesis include:

Use of Greener Solvents: For the nucleophilic substitution step, traditional polar aprotic solvents like DMF and DMSO are effective but pose environmental and health concerns. Research has demonstrated the use of polyethylene (B3416737) glycol (PEG) as a non-toxic, recyclable, and effective medium for nucleophilic substitutions on chloroquinoxalines. ripublication.com Water and ionic liquids have also been explored as green solvents for quinoxaline synthesis. researchgate.net

Energy-Efficient Methods: Microwave irradiation and ultrasound-assisted synthesis are energy-efficient techniques that can dramatically reduce reaction times and often improve yields. ijirt.orgresearchgate.net These methods have been successfully applied to the condensation step for forming the quinoxaline core. researchgate.net

Catalysis: The use of reusable heterogeneous catalysts, such as silica (B1680970) nanoparticles or supported acid catalysts, for the initial condensation reaction avoids the need for strong, corrosive acids and simplifies product purification. rsc.org In the alkoxylation step, using a highly efficient transition metal catalyst at a low loading reduces metal waste.

Atom Economy: The two-step synthesis starting from o-phenylenediamine, oxalic acid, a chlorinating agent, and isopropanol is an atom-economical route to the target molecule.

By integrating these strategies, the production of this compound can be made more sustainable and environmentally benign. ekb.eg

Solvent-Free and Microwave-Assisted Synthesis of this compound

The quest for greener and more efficient chemical syntheses has led to the widespread adoption of microwave-assisted organic synthesis (MAOS). sid.ir This technique often dramatically reduces reaction times, increases product yields, and can frequently be performed without a solvent, aligning with the principles of green chemistry. nih.gov The synthesis of quinoxaline derivatives has significantly benefited from these advancements. nih.govresearchgate.net

A common and effective method for synthesizing the quinoxaline scaffold is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. researchgate.net For the specific synthesis of this compound, this would conceptually involve the reaction of o-phenylenediamine with a 1,2-diisopropoxy-1,2-dicarbonyl precursor.

Alternatively, and more practically, the synthesis can be achieved through the nucleophilic substitution of 2,3-dichloroquinoxaline with isopropoxide ions. Microwave irradiation in a solvent-free environment has been shown to be highly effective for similar substitutions on the quinoxaline ring. nih.gov In a typical procedure, 2,3-dichloroquinoxaline would be mixed with a source of isopropoxide, such as sodium isopropoxide, and subjected to microwave irradiation. The absence of a solvent simplifies the work-up procedure and minimizes chemical waste. nih.gov

Research on the microwave-assisted synthesis of various 2,3-disubstituted quinoxalines demonstrates the general applicability of this method. For instance, reactions of 2,3-dichloroquinoxaline with different nucleophiles under microwave irradiation are often complete within minutes, affording high yields of the desired products. nih.gov

Table 1: Examples of Microwave-Assisted Synthesis of 2,3-Disubstituted Quinoxalines This table is representative of the general conditions and yields achievable for analogous compounds, as specific data for this compound is not available.

| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,3-Dichloroquinoxaline | Benzylamine/Triethylamine | 160°C, 5 min, Microwave, Solvent-free | N2,N3-Dibenzylquinoxaline-2,3-diamine | 69 | nih.gov |

| 2,3-Dichloroquinoxaline | 3-Methoxyphenol/Triethylamine | 160°C, 5 min, Microwave, Solvent-free | 2,3-Bis(3-methoxyphenoxy)quinoxaline | 14 | nih.gov |

| o-Phenylenediamine | Benzil | Microwave, Solvent-free | 2,3-Diphenylquinoxaline (B159395) | 84-98 | researchgate.net |

| 3-Chloro-4-fluorobenzene-1,2-diamine | Benzil | 320 W, 90 sec, Microwave, Solvent-free | 5-Chloro-6-fluoro-2,3-diphenylquinoxaline | - | rsc.org |

Photocatalytic Methods for Quinoxaline Derivatives

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling the formation of complex molecules under mild conditions. nih.govacs.org This methodology utilizes a photocatalyst that, upon absorption of light, initiates a chemical transformation. Several studies have successfully applied this approach to the synthesis of quinoxaline derivatives. nih.govnih.govresearchgate.net

One established photocatalytic route involves the condensation of o-phenylenediamines with various reaction partners. For example, the visible-light-mediated synthesis of quinoxalines from o-phenylenediamine and benzoylacetonitrile (B15868) has been achieved using a metal-free approach at room temperature. nih.gov Another strategy employs an organo-photoredox catalyst, such as Rose Bengal, to facilitate the reaction between 1,2-diamines and 1,2-dicarbonyl compounds under visible light. nih.gov

Furthermore, direct C-H functionalization of the quinoxaline core using photocatalysis represents a state-of-the-art method for derivatization. For instance, the C3-arylation of quinoxalin-2(1H)-one has been accomplished using eosin (B541160) Y and potassium iodide as photocatalysts under visible light, proceeding through a Minisci-type radical reaction. rsc.org

While a specific photocatalytic synthesis of this compound has not been detailed in the literature, the existing methods for other quinoxaline derivatives suggest a high potential for developing such a process. A plausible approach could involve the photocatalytic coupling of a suitably functionalized quinoxaline precursor or the direct photocatalytic synthesis from acyclic precursors.

Table 2: Examples of Photocatalytic Systems for the Synthesis of Quinoxaline Derivatives

| Reactants | Photocatalyst/System | Light Source | Product Type | Reference |

|---|---|---|---|---|

| o-Phenylenediamine, Benzoylacetonitrile | Metal-free, Single Electron Transfer | Visible Light | Substituted Quinoxalines | nih.gov |

| 1,2-Diamines, 1,2-Dicarbonyls | Rose Bengal | Visible Light | Substituted Quinoxalines | nih.gov |

| o-Diisocyanoarenes, Diselenides/Thiols | Metal-free, Xenon Lamp | Visible Light | 2-Selenylated/2-Thiolated Quinoxalines | nih.gov |

| Quinoxalin-2(1H)-one, Phenylhydrazine HCl | Eosin Y, KI | Visible Light | 3-Arylated Quinoxalin-2(1H)-ones | rsc.org |

| Benzoquinone, Phenylacetylene, Benzene-1,2-diamine | Blue LED (∼448 nm) | Visible Light | 2,3-Diaryl-substituted Quinoxalines | acs.org |

Electrophilic and Nucleophilic Substitution Reactions of this compound

The reactivity of this compound is characterized by a duality, wherein the benzene ring is susceptible to electrophilic attack, while the pyrazine ring's reactivity is dominated by transformations originating from nucleophilic substitution on precursor molecules.

Electrophilic aromatic substitution (SEAr) targets the electron-rich carbocyclic portion of the molecule. wikipedia.org The reaction mechanism involves the attack of the aromatic ring on an electrophile, leading to a positively charged intermediate known as an arenium ion, which then re-aromatizes by losing a proton. wikipedia.orglibretexts.org Common electrophilic aromatic substitutions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Conversely, nucleophilic aromatic substitution (SNAr) is fundamental to the synthesis of the this compound core itself. This reaction type typically involves a nucleophile displacing a leaving group on an aromatic ring. wikipedia.org Unlike aliphatic SN2 reactions, the SNAr mechanism generally proceeds through a two-step addition-elimination pathway, forming a negatively charged Meisenheimer complex as an intermediate. wikipedia.orglumenlearning.com The presence of electron-withdrawing groups on the aromatic system is crucial for stabilizing this intermediate and facilitating the reaction. lumenlearning.combyjus.commasterorganicchemistry.com

Regioselectivity and Stereoselectivity in Quinoxaline Functionalization

Regioselectivity in Electrophilic Aromatic Substitution: The functionalization of this compound via electrophilic attack is directed by the substituents on the ring. The two isopropoxy groups are electron-donating through resonance, making them activating groups and ortho-, para-directors. lkouniv.ac.in The nitrogen atoms of the pyrazine ring are electron-withdrawing and deactivating towards electrophilic attack. Therefore, incoming electrophiles are directed to the benzene ring, specifically at the C-5, C-6, C-7, and C-8 positions. The C-6 and C-7 positions are para to the ether linkages, and the C-5 and C-8 positions are ortho. Steric hindrance from the bulky isopropoxy groups may influence the ratio of ortho to para substituted products, often favoring the para positions. lkouniv.ac.in

Stereoselectivity: For substitution reactions occurring on the aromatic core, which is achiral, stereoselectivity is generally not a factor. However, if the molecule is modified with chiral reagents or catalysts, asymmetric synthesis can be achieved. For instance, asymmetric nucleophilic aromatic substitution has been demonstrated using chiral organocatalysts derived from cinchonidine. wikipedia.org

Influence of Isopropoxy Groups on Quinoxaline Reactivity

The two isopropoxy groups at the C-2 and C-3 positions are the primary determinants of the molecule's reactivity profile.

Electronic Effects : As alkoxy groups, they exert a strong electron-donating mesomeric effect (+M) and a weaker electron-withdrawing inductive effect (-I). lkouniv.ac.in The net result is a significant increase in electron density on the fused benzene ring, thereby activating it towards electrophilic aromatic substitution. libretexts.org Groups that donate electrons by resonance are known to strongly activate benzene rings. lkouniv.ac.in

Steric Effects : The isopropoxy groups are sterically bulkier than methoxy (B1213986) or ethoxy groups. This steric hindrance can influence the regioselectivity of substitution on the benzene ring, potentially favoring attack at the less hindered C-6 and C-7 positions over the C-5 and C-8 positions.

Stability : The presence of these electron-donating alkoxy groups confers significant stability to the quinoxaline system against certain reactions. For example, 2,3-dialkoxyquinoxalines have been observed to be relatively stable towards oxidation by potassium permanganate, a trait not common to many other substituted quinoxaline derivatives. researchgate.net

Oxidation and Reduction Pathways of this compound

The oxidation of this compound can proceed at the nitrogen atoms or the aromatic ring, depending on the oxidant and reaction conditions. As noted, 2,3-dialkoxyquinoxalines demonstrate considerable stability towards strong oxidizing agents like potassium permanganate. researchgate.net However, oxidation of the nitrogen atoms to form the corresponding N-oxides is a known transformation for quinoxaline derivatives. For instance, 2,3-diphenylquinoxaline can be converted to its 1,4-di-N-oxide derivative using reagents such as m-Chloroperbenzoic acid (m-CPBA). researchgate.net It is plausible that this compound would undergo a similar transformation.

Conversely, reduction reactions would likely target the pyrazine ring. Catalytic hydrogenation can be used to reduce aromatic systems, although conditions may need to be tailored to avoid reduction of other functional groups. libretexts.org More commonly, derivatized quinoxalines bearing reducible functional groups (e.g., nitro groups) on the benzene ring can be selectively reduced. For example, a nitro group can be reduced to an amine using reagents like tin(II) chloride (SnCl2) or iron (Fe) in acidic media. libretexts.org

Cycloaddition and Coupling Reactions Involving this compound as a Building Block

While specific examples involving this compound in cycloaddition reactions are not prevalent in the literature, the quinoxaline core possesses structural motifs that could participate in such transformations. Cycloaddition reactions involve the combination of two or more unsaturated molecules to form a cyclic product. wikipedia.orglibretexts.org A common type is the [3+2] dipolar cycloaddition, which is a powerful method for constructing five-membered heterocyclic rings. uchicago.edulibretexts.org The electron-rich or electron-poor nature of the quinoxaline system, modulated by the isopropoxy groups, would determine its suitability as a component in these reactions.

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile strategy for C-C and C-heteroatom bond formation in modern organic synthesis. researchgate.net These methods are highly valued for their functional group tolerance and selectivity. researchgate.net Although direct coupling reactions using this compound as a substrate are not extensively documented, a halogenated derivative, such as 6-bromo-2,3-diisopropoxyquinoxaline, would be an excellent candidate for reactions like Suzuki, Stille, or Buchwald-Hartwig couplings. Such a strategy would allow for the introduction of a wide array of aryl, vinyl, or amine substituents onto the benzene ring of the quinoxaline framework. The activation of palladium(II) salt precursors to the catalytically active palladium(0) species is a key step in these catalytic cycles. youtube.com

Derivatization Strategies for this compound Analogues

The synthesis of a diverse library of this compound analogues can be achieved through a multi-step strategic approach, beginning with the formation of the core structure followed by peripheral modifications.

Synthesis of Substituted this compound Frameworks

The most direct method for the synthesis of the this compound framework involves the nucleophilic aromatic substitution of 2,3-dichloroquinoxaline. This precursor is treated with sodium isopropoxide, where the isopropoxide ion acts as the nucleophile, displacing the chloride ions. A similar procedure is employed for the synthesis of various 2,3-dialkoxy- and 2,3-diaryloxyquinoxalines. researchgate.net The synthesis of 2,3-quinoxalinedithiol (B74760) from 2,3-dichloroquinoxaline and thiourea (B124793) further exemplifies the viability of this substitution pathway at the C-2 and C-3 positions. rsc.org

Once the this compound core is obtained, further derivatization is directed at the activated benzene ring. A general strategy involves:

Electrophilic Aromatic Substitution : Introducing a functional group onto the benzene ring via reactions like nitration or halogenation. Given the directing effects of the isopropoxy groups, this would yield a mixture of 5/8- and 6/7-substituted products.

Functional Group Interconversion : The newly introduced group can then be transformed. For example, a nitro group can be reduced to an amine. This amine can then be further functionalized, for example, by acylation or by serving as a handle for further coupling reactions.

This strategic approach allows for the systematic creation of a wide range of substituted this compound analogues with tailored properties.

Table of Expected Electrophilic Substitution Products

| Reagent/Reaction | Electrophile | Expected Product(s) |

| HNO₃/H₂SO₄ (Nitration) | NO₂⁺ | 6-Nitro-2,3-diisopropoxyquinoxaline |

| Br₂/FeBr₃ (Bromination) | Br⁺ | 6-Bromo-2,3-diisopropoxyquinoxaline |

| SO₃/H₂SO₄ (Sulfonation) | SO₃ | This compound-6-sulfonic acid |

| R-Cl/AlCl₃ (Friedel-Crafts Alkylation) | R⁺ | 6-Alkyl-2,3-diisopropoxyquinoxaline |

| RCOCl/AlCl₃ (Friedel-Crafts Acylation) | RCO⁺ | 6-Acyl-2,3-diisopropoxyquinoxaline |

| Note: The table lists the 6-substituted isomer as a representative major product, though a mixture including other isomers (5-, 7-, 8-) is possible. |

Exploration of Heterocyclic Annulation on the Quinoxaline Core

The construction of fused heterocyclic systems onto the quinoxaline core represents a significant area of synthetic chemistry, driven by the diverse pharmacological and material science applications of the resulting polycyclic aromatic compounds. While this compound itself is not typically a direct precursor for annulation reactions due to the poor leaving group nature of the isopropoxy groups, its conversion to more reactive intermediates, such as 2,3-dichloroquinoxaline, opens up a plethora of possibilities for heterocyclic annulation. The presence of two reactive chlorine atoms at the C2 and C3 positions of the quinoxaline moiety makes 2,3-dichloroquinoxaline a versatile building block for the synthesis of a wide variety of fused quinoxaline derivatives through heteroaromatic nucleophilic substitution (SNAr) reactions. arabjchem.org

The general strategy involves the reaction of 2,3-dichloroquinoxaline with binucleophilic reagents, where each nucleophilic center can displace a chlorine atom, leading to the formation of a new heterocyclic ring fused to the pyrazine ring of the quinoxaline.

A prominent example of this approach is the synthesis of pyrimido[4,5-b]quinoxalines. These compounds can be prepared through the reaction of 2,3-disubstituted quinoxalines with appropriate reagents. For instance, the reaction of 2,3-dichloroquinoxaline with nitrogen-containing nucleophiles can lead to the formation of pyrimidine (B1678525) rings fused to the quinoxaline core. nih.gov The reaction with ammonia, for example, can yield 2-amino-3-chloroquinoxaline or 2,3-diaminoquinoxaline depending on the reaction conditions. arabjchem.org The latter, 2,3-diaminoquinoxaline, is a key intermediate for the synthesis of various fused heterocycles.

The versatility of 2,3-dichloroquinoxaline as a building block is further demonstrated in its reactions with various bis-nucleophiles to generate fused heterocyclic systems. For instance, reactions with species containing two nucleophilic nitrogen atoms can lead to the formation of five or six-membered rings fused to the quinoxaline core. arabjchem.org

The following table summarizes representative examples of heterocyclic annulation reactions starting from 2,3-dichloroquinoxaline, which is a potential derivative of this compound.

| Reactant | Reagent | Product | Reaction Conditions | Reference |

|---|---|---|---|---|

| 2,3-Dichloroquinoxaline | Ammonia | 2,3-Diaminoquinoxaline | Varying conditions to control mono- or di-substitution | arabjchem.org |

| 2,3-Dichloroquinoxaline | Pyridine (B92270) | Benzo[1',2']imidazo[4,5-b]quinoxaline | Reflux in pyridine | arabjchem.org |

| 2,3-Dichloroquinoxaline | 4-Chloroaniline | 2,3-Bis(4-chloroanilino)quinoxaline | Nucleophilic substitution | nih.gov |

| 2,3-Dichloroquinoxaline | Thiophenol | 2,3-Bis(phenylthio)quinoxaline | Nucleophilic substitution | nih.gov |

Furthermore, the synthesis of pyrido[2,3-b]quinoxalines has been explored, although not directly from this compound. These syntheses often involve the construction of the pyridine ring onto a pre-existing quinoxaline core or vice-versa. The functionalization of the quinoxaline core at the 2 and 3 positions is a key step in many of these synthetic routes.

It is important to note that while direct annulation from this compound is not documented, its conversion to the corresponding dichloro- or diamino-derivatives would provide access to the rich chemistry of heterocyclic annulation on the quinoxaline scaffold. The development of efficient methods for this initial transformation is a crucial step towards utilizing this compound as a starting material for the synthesis of complex, fused heterocyclic systems.

Advanced Spectroscopic and Structural Elucidation of 2,3 Diisopropoxyquinoxaline

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment of 2,3-Diisopropoxyquinoxaline

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

In the ¹H NMR spectrum of this compound, the aromatic protons on the quinoxaline (B1680401) ring are expected to appear in the downfield region, typically between δ 7.5 and 8.1 ppm. These protons would likely present as a complex multiplet due to spin-spin coupling. The isopropoxy groups would give rise to two distinct signals: a septet for the methine proton (CH) around δ 4.8-5.2 ppm, coupled to the six methyl protons, and a doublet for the methyl protons (CH₃) at approximately δ 1.4-1.6 ppm. The integration of these signals would correspond to a 4:2:12 proton ratio for the aromatic, methine, and methyl protons, respectively. For comparison, the aromatic protons of 2,3-diphenylquinoxaline (B159395) appear between δ 7.3 and 8.2 ppm researchgate.net.

In the ¹³C NMR spectrum, the carbon atoms of the quinoxaline ring would resonate in the aromatic region (δ 125-155 ppm). The two carbons directly attached to the isopropoxy groups (C2 and C3) are expected to be the most deshielded within this range due to the electron-withdrawing effect of the oxygen atoms. The methine carbon of the isopropoxy group would appear around δ 70-75 ppm, while the methyl carbons would be found in the upfield region, around δ 20-25 ppm. Data for analogous compounds like 2,3-dihydroxyquinoxaline (B1670375) shows quinoxaline ring carbons in a similar region chemicalbook.com.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic-H | 7.5 - 8.1 | - |

| Aromatic-C | - | 125 - 140 |

| C2/C3 | - | 150 - 155 |

| O-CH | 4.8 - 5.2 | 70 - 75 |

| CH₃ | 1.4 - 1.6 | 20 - 25 |

Multi-Dimensional NMR Techniques for Complex this compound Derivatives

For unambiguous assignment of all proton and carbon signals, especially in more complex derivatives of this compound, multi-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between the aromatic protons, helping to assign their specific positions on the benzene (B151609) ring. It would also show a clear correlation between the isopropoxy methine proton and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation spectrum would link each proton to its directly attached carbon atom. This would confirm the assignments of the aromatic C-H pairs and the methine and methyl groups of the isopropoxy substituents.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds). Key correlations would be expected between the methine proton of the isopropoxy group and the C2/C3 carbons of the quinoxaline ring, definitively proving the connectivity of the substituent to the heterocyclic core. Correlations between the aromatic protons and neighboring carbons would further solidify the assignment of the quinoxaline ring system. The use of these 2D methods is standard for the characterization of novel quinoxaline derivatives. nih.govruc.dk

Dynamic NMR Studies of Conformational Dynamics in this compound

The isopropoxy groups in this compound are not static and can undergo rotation around the C-O bonds. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, could provide insights into the conformational dynamics and rotational barriers of these groups.

At low temperatures, the rotation of the isopropoxy groups might be slow enough on the NMR timescale to result in the observation of distinct signals for non-equivalent methyl groups or even different conformers. As the temperature is increased, these signals would broaden and eventually coalesce into the single averaged doublet observed at room temperature. By analyzing the lineshape changes as a function of temperature, the energy barrier (ΔG‡) for this rotation can be calculated. Such studies have been performed on other substituted quinoxalines to understand their dynamic equilibria. dntb.gov.ua

Vibrational Spectroscopy (IR, Raman) for Probing Molecular Architecture of this compound

The IR spectrum would be characterized by several key absorption bands. The C-H stretching vibrations of the aromatic ring are expected in the 3100-3000 cm⁻¹ region. scialert.net The aliphatic C-H stretching of the isopropoxy groups would appear just below 3000 cm⁻¹. One of the most prominent features would be the strong C-O stretching vibrations of the alkoxy groups, anticipated in the 1250-1000 cm⁻¹ range. The C=N stretching of the pyrazine (B50134) ring would likely be observed around 1620-1580 cm⁻¹. scialert.net Aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region. scialert.netresearchgate.net Fingerprint region (below 1000 cm⁻¹) would contain various C-H bending and ring deformation modes.

Raman spectroscopy, being complementary to IR, would also be useful. The symmetric vibrations of the quinoxaline ring system are often more intense in the Raman spectrum. For instance, the ring breathing modes would be expected to give a strong Raman signal. The C-O-C symmetric stretch of the isopropoxy groups would also be Raman active. Studies on other quinoxaline derivatives have utilized both FT-IR and FT-Raman for a complete vibrational analysis. scialert.netresearchgate.netscialert.netsphinxsai.com

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 2980 - 2850 | IR, Raman |

| C=N Stretch | 1620 - 1580 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| C-O Stretch | 1250 - 1000 | IR |

| C-H Bending/Ring Deformation | < 1000 | IR, Raman |

Ultraviolet-Visible and Fluorescence Spectroscopy for Electronic Structure Elucidation of this compound

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are powerful tools to investigate the electronic transitions within a molecule. Quinoxaline and its derivatives are known to be chromophoric and often fluorescent. mdpi.com

The UV-Vis absorption spectrum of this compound is expected to show multiple absorption bands corresponding to π→π* and n→π* electronic transitions. The quinoxaline core gives rise to characteristic absorptions. Typically, intense bands below 300 nm are assigned to π→π* transitions within the aromatic system, while a weaker, longer-wavelength absorption (around 320-350 nm) can be attributed to the n→π* transition involving the lone pair electrons on the nitrogen atoms. mdpi.com The introduction of electron-donating isopropoxy groups would likely cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinoxaline.

Upon excitation at an appropriate wavelength (one of its absorption maxima), this compound may exhibit fluorescence. The emission spectrum would typically be a mirror image of the lowest energy absorption band. The fluorescence properties, including the quantum yield and lifetime, would be sensitive to the solvent polarity and the molecular environment. The study of electronic transitions is crucial in understanding the photophysical properties of quinoxaline derivatives. mdpi.comresearchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structural Characterization of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.orgnih.govwordpress.com A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and torsion angles.

The quinoxaline ring system is expected to be largely planar. The isopropoxy groups would be oriented out of this plane. The crystal structure of the related 2,3-dimethylquinoxaline (B146804) reveals a planar molecule. researchgate.net In contrast, in 2,3-diphenylquinoxaline, the phenyl rings are significantly twisted out of the plane of the quinoxaline moiety. researchgate.net The conformation of the isopropoxy groups in the solid state would be determined by a combination of steric effects and intermolecular packing forces.

The analysis of the crystal packing would reveal the nature of intermolecular interactions, such as van der Waals forces and potentially weak C-H···π or C-H···N hydrogen bonds, which govern the supramolecular architecture. Such studies are fundamental to understanding the material properties and have been conducted for numerous quinoxaline derivatives. researchgate.netnih.govmdpi.com

Mass Spectrometry for Fragmentation Pattern Analysis and Isotopic Profiling of this compound

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. libretexts.org

In the mass spectrum of this compound, the molecular ion peak (M⁺·) would be observed at an m/z value corresponding to its molecular weight (C₁₄H₁₈N₂O₂ = 246.30 g/mol ). Due to the presence of two nitrogen atoms, this peak would be an even number, consistent with the nitrogen rule.

The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several characteristic pathways. A very common fragmentation for alkoxy-substituted heterocycles is the loss of an alkene from the alkoxy group via a McLafferty-type rearrangement or direct cleavage. For an isopropoxy group, this would correspond to the loss of propene (C₃H₆, 42 Da), leading to a prominent peak at m/z 204. This could happen sequentially for both isopropoxy groups. Another likely fragmentation is the cleavage of the C-O bond, resulting in the loss of an isopropoxy radical (·OC₃H₇, 59 Da) to give a fragment at m/z 187, or the loss of an isopropyl radical (·C₃H₇, 43 Da) to yield a fragment at m/z 203. The study of fragmentation patterns is crucial for the structural identification of quinoxaline derivatives. nih.govnih.govlibretexts.org

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 246 | [M]⁺· (Molecular Ion) |

| 204 | [M - C₃H₆]⁺· |

| 203 | [M - C₃H₇]⁺ |

| 187 | [M - OC₃H₇]⁺ |

Theoretical and Computational Investigations of 2,3 Diisopropoxyquinoxaline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the behavior of molecules. These methods, particularly Density Functional Theory (DFT), provide insights into the electronic structure and potential reactivity of a compound.

Density Functional Theory (DFT) Studies on Molecular Orbitals and Energy Gaps

DFT is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is a powerful tool for predicting the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in determining a molecule's electronic properties and reactivity. The energy difference between HOMO and LUMO, known as the energy gap, is a key parameter in assessing the kinetic stability of a molecule.

For quinoxaline (B1680401) derivatives, DFT studies have been employed to understand their potential as organic semiconductors. For instance, in a study on 2,3-diphenylquinoxaline (B159395) derivatives, DFT calculations were used to determine the HOMO and LUMO energy levels, which indicated good semiconducting properties. researchgate.net A similar approach for 2,3-diisopropoxyquinoxaline would involve optimizing its molecular geometry and then calculating the energies of its frontier molecular orbitals.

Table 1: Hypothetical DFT Data for this compound

| Parameter | Calculated Value (eV) |

| HOMO Energy | - |

| LUMO Energy | - |

| Energy Gap (LUMO-HOMO) | - |

| Ionization Potential | - |

| Electron Affinity | - |

No specific data is available for this compound.

Computational Analysis of Reaction Mechanisms Involving this compound

Computational analysis can be used to model and predict the mechanisms of chemical reactions. By calculating the energy profiles of potential reaction pathways, researchers can identify the most likely mechanism. This involves locating transition states and calculating activation energies. For quinoxaline compounds, such analyses could be used to understand their synthesis, degradation, or interaction with biological targets. For example, computational studies on pyrrolo[2,3-b]quinoxaline derivatives have been used to evaluate their interaction with free radicals. nih.gov

Time-Dependent DFT (TD-DFT) for Photophysical Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. nih.gov It is particularly useful for predicting photophysical properties such as absorption and emission spectra. nih.gov

For a compound like this compound, TD-DFT calculations would be employed to predict its UV-Vis absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. Similarly, by optimizing the geometry of the first excited state, its fluorescence emission spectrum could be predicted. Studies on other quinoxaline derivatives have successfully used TD-DFT to correlate their structure with their optical properties. researchgate.net

Table 2: Hypothetical Photophysical Data for this compound

| Property | Predicted Value |

| Maximum Absorption Wavelength (λmax) | - |

| Molar Absorptivity (ε) | - |

| Maximum Emission Wavelength (λem) | - |

| Fluorescence Quantum Yield (ΦF) | - |

No specific data is available for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com These simulations can provide detailed insights into the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological macromolecule. nih.gov

For this compound, MD simulations could be used to explore its different possible conformations by analyzing the rotation around the bonds of the isopropoxy side chains. This would help in understanding how the molecule might adapt its shape to fit into a binding site of a protein, for example. The simulations would also reveal information about intermolecular interactions, such as hydrogen bonding or van der Waals forces, with surrounding molecules. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Studies of this compound and its Analogues

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with a particular property. These models can then be used to predict the properties of new, unsynthesized compounds.

A QSPR study involving this compound and its analogues would first require the calculation of a variety of molecular descriptors (e.g., electronic, steric, and thermodynamic properties) for each compound in the series. Then, a statistical method, such as multiple linear regression or machine learning, would be used to develop an equation that relates these descriptors to an experimentally measured property. While no specific QSPR studies on this compound were found, this approach has been applied to various classes of organic molecules to predict properties like boiling point, solubility, and biological activity. nih.gov

Information regarding the coordination chemistry of this compound is not available in the currently accessible scientific literature.

Extensive searches for scholarly articles and research data on the chemical compound "this compound" and its role as a ligand in transition metal complexes have yielded no specific results. Consequently, it is not possible to provide an article structured around the requested outline, as the foundational research detailing its synthesis, characterization, coordination modes, and photophysical properties does not appear to exist in published form.

The search encompassed various databases and queries focused on:

The synthesis and characterization of metal-2,3-diisopropoxyquinoxaline complexes.

The denticity and coordination behavior of the this compound ligand.

The electronic and steric effects of this compound in coordination compounds.

The luminescence, absorption characteristics, and charge transfer properties of its potential metal complexes.

While the broader family of quinoxaline derivatives is known to form a wide array of coordination complexes with diverse applications, the specific 2,3-diisopropoxy substituted derivative appears to be an area that has not been explored or reported in the field of coordination chemistry. Therefore, no data tables or detailed research findings for the requested compound can be generated.

It is important to note that information on other quinoxaline-based ligands was found. However, in strict adherence to the user's request to focus solely on "this compound," this information has been excluded as it falls outside the specified scope.

Coordination Chemistry of 2,3 Diisopropoxyquinoxaline

Reactivity of Coordinated 2,3-Diisopropoxyquinoxaline Ligands

In the absence of direct research on the reactivity of coordinated this compound, the following sections draw parallels from the known reactivity of other coordinated quinoxaline (B1680401) derivatives. It is crucial to interpret these findings as potential, but unverified, modes of reactivity for the title compound.

Hypothetical Reactivity Based on Analogy:

The presence of isopropoxy groups, which are electron-donating, on the pyrazine (B50134) ring of the quinoxaline system would likely influence its reactivity upon coordination. These groups could potentially be subject to chemical modification. For instance, studies on related heterocyclic systems have shown that alkoxy groups can sometimes be susceptible to nucleophilic substitution, although the specific conditions required for such a reaction on a coordinated this compound are unknown.

Furthermore, the quinoxaline ring system itself can undergo various reactions. Research on compounds like quinoxalin-2(1H)-ones has demonstrated that the quinoxaline nucleus can be a template for multicomponent reactions, leading to the introduction of new functional groups. nih.gov While these reactions are not on a coordinated species, they highlight the inherent chemical possibilities of the quinoxaline scaffold.

It is also conceivable that the coordinated this compound ligand could participate in reactions centered on the metal ion, where the ligand's electronic properties modulate the metal's reactivity. For example, the electron-donating nature of the isopropoxy groups would increase the electron density on the metal center, which could influence its catalytic activity or the stability of different oxidation states.

Data on Analogous Systems:

To provide a tangible, albeit indirect, perspective, the following table summarizes reactivity data for related, but distinct, quinoxaline and naphthoquinone systems.

| Reactant System | Reagents | Reaction Type | Product Features | Citation |

| Quinoxalin-2(1H)-one | Ketone, tert-butyl nitrite, CH₃SO₃H | Multicomponent Reaction | Synthesis of (E)-quinoxalin-2(1H)-ones oximes | nih.gov |

| 2,3-dichloro-1,4-naphthoquinone | Various nucleophiles (amines, thiols) | Nucleophilic Substitution | Formation of N-, S-, and O-substituted naphthoquinones | researchgate.net |

This table underscores that reactivity studies on related heterocyclic structures are available. However, it must be reiterated that these are not direct examples of the reactivity of coordinated this compound.

Supramolecular Assemblies Involving 2,3 Diisopropoxyquinoxaline

Design and Synthesis of Host-Guest Systems with 2,3-Diisopropoxyquinoxaline

The design of host-guest systems is a cornerstone of supramolecular chemistry, aiming to create molecular architectures where a host molecule can selectively bind a guest molecule. In the context of this compound, its electron-rich aromatic system and the presence of oxygen atoms in the isopropoxy groups make it an interesting candidate for a host molecule.

The synthesis of host systems based on this compound would likely involve functionalization of the quinoxaline (B1680401) core or the isopropoxy groups to create specific binding sites. A common synthetic route to quinoxaline derivatives involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. For this compound, this would typically start from 2,3-dichloroquinoxaline (B139996), followed by nucleophilic substitution with isopropoxide.

Further modifications could introduce recognition motifs. For instance, the incorporation of crown ether moieties onto the quinoxaline backbone could lead to hosts capable of binding metal cations. Alternatively, the attachment of hydrogen bond donors or acceptors could facilitate the recognition of complementary guest molecules. While specific examples for this compound are not extensively documented, the principles of supramolecular design suggest that such modifications would yield host molecules with tailored binding properties.

Non-Covalent Interactions in this compound-Based Architectures

Hydrogen Bonding Networks

While this compound itself lacks strong hydrogen bond donors, the oxygen atoms of the isopropoxy groups can act as hydrogen bond acceptors. In the presence of suitable donor molecules, such as alcohols or amides, it is conceivable that hydrogen bonding networks could be formed. These interactions would play a crucial role in directing the assembly of co-crystals or host-guest complexes. The geometry and strength of these hydrogen bonds would be influenced by the steric bulk of the isopropoxy groups.

Self-Assembly Processes of this compound Derivatives

Self-assembly is the spontaneous organization of molecules into well-defined structures. For derivatives of this compound, this process would be driven by the minimization of free energy through the formation of multiple non-covalent interactions.

The introduction of functional groups capable of specific and directional interactions, such as hydrogen bonding or metal coordination, would be a powerful strategy to control the self-assembly process. For example, attaching carboxylic acid groups to the quinoxaline backbone could lead to the formation of predictable hydrogen-bonded networks. Similarly, the incorporation of ligands could enable the construction of metallosupramolecular architectures. The isopropoxy groups, while not the primary drivers of directional self-assembly, would influence the solubility of the molecules and the packing of the final structures.

Molecular Recognition Studies Involving this compound

Molecular recognition refers to the specific binding of a guest molecule to a complementary host molecule. Host systems based on this compound could be designed to recognize a variety of guests.

The electron-rich cavity of a macrocyclic host incorporating the this compound unit could potentially bind electron-deficient guest molecules through charge-transfer interactions. The isopropoxy groups lining the cavity would contribute to the hydrophobic effect, favoring the inclusion of nonpolar guests in aqueous media.

Spectroscopic techniques such as NMR and UV-Vis spectroscopy would be instrumental in studying these recognition events. Changes in the chemical shifts or absorption spectra upon addition of a guest would provide evidence of binding and allow for the determination of association constants, quantifying the strength of the host-guest interaction.

While detailed experimental studies on molecular recognition involving this compound are limited in the public domain, the fundamental principles of supramolecular chemistry provide a strong basis for predicting its potential in this area.

Applications of 2,3 Diisopropoxyquinoxaline in Advanced Materials Precursors and Catalysis

2,3-Diisopropoxyquinoxaline as Precursors for Optoelectronic Materials

There is no specific information available in the public domain regarding the use of this compound as a precursor for optoelectronic materials. Research on related compounds, such as those with different alkoxy or aryl substituents at the 2 and 3 positions of the quinoxaline (B1680401) core, suggests that the electronic and photophysical properties of such materials can be tuned. However, without direct studies on the diisopropoxy derivative, any discussion would be purely speculative.

Design of Conjugated Polymers and Oligomers Incorporating this compound Units

No published research could be found detailing the design and synthesis of conjugated polymers or oligomers that specifically incorporate this compound units.

Role of this compound in Tunable Electronic and Photophysical Properties of Materials

The specific influence of the 2,3-diisopropoxy substituents on the electronic and photophysical properties of materials has not been documented in the available literature.

This compound in Homogeneous and Heterogeneous Catalysis

There is a lack of accessible research on the application of this compound in either homogeneous or heterogeneous catalysis. While quinoxaline and its derivatives can act as ligands for metal catalysts, the catalytic potential of this specific compound remains unexplored in the public scientific record.

This compound-Based Ligands for Metal-Catalyzed Reactions

No studies have been identified that describe the synthesis or use of this compound as a ligand in metal-catalyzed reactions.

Exploration of Catalytic Cycles and Reaction Efficiencies

Consequently, there is no information available regarding the catalytic cycles or reaction efficiencies associated with the use of this compound-based catalysts.

Future Research Directions for 2,3 Diisopropoxyquinoxaline

Exploration of Novel Synthetic Methodologies for 2,3-Diisopropoxyquinoxaline

The development of efficient and sustainable synthetic routes is paramount for the widespread investigation and application of this compound. While classical methods provide a foundation, future research should focus on innovative strategies that offer improved yields, milder reaction conditions, and greater substrate scope.

A primary avenue for exploration is the refinement of the nucleophilic substitution reaction on 2,3-dichloroquinoxaline (B139996) with isopropoxide. While this is the most logical route, detailed studies are needed to optimize reaction conditions, such as the choice of solvent, base, and temperature, to maximize yield and minimize side products.

Furthermore, the development of palladium-catalyzed cross-coupling reactions offers a promising alternative. preprints.orgrsc.org Research into the direct C-O coupling of 2,3-dichloroquinoxaline with isopropanol (B130326), potentially mediated by a suitable palladium catalyst and ligand system, could provide a more direct and atom-economical synthesis. The exploration of other transition-metal catalysts, such as copper or nickel, could also yield efficient and cost-effective methodologies. researchgate.net

"Green chemistry" approaches should also be a central theme in future synthetic research. This includes the use of recyclable catalysts, such as heteropolyoxometalates or nanoparticles, and the exploration of alternative energy sources like microwave or ultrasonic irradiation to accelerate reaction times and reduce energy consumption. nih.govmdpi.com The development of one-pot syntheses, starting from readily available precursors, would also represent a significant advancement in the field.

Advanced Functionalization Strategies for Enhanced Material Properties

The functionalization of the this compound core is crucial for tuning its physicochemical properties and unlocking its potential in materials science. The isopropoxy groups at the 2 and 3 positions significantly influence the electronic nature of the quinoxaline (B1680401) ring system, making it an interesting platform for the development of novel organic materials.

Future research should focus on the selective C-H functionalization of the benzene (B151609) ring of this compound. The development of regioselective C-H arylation, alkenylation, and alkynylation reactions would enable the synthesis of a diverse library of derivatives with tailored electronic and photophysical properties. These functionalized compounds could find applications as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.

The introduction of electron-donating or electron-withdrawing groups onto the quinoxaline core can modulate the HOMO and LUMO energy levels, thereby influencing the material's charge transport characteristics and absorption/emission spectra. wu.ac.th For instance, the incorporation of triphenylamine (B166846) or carbazole (B46965) moieties could enhance hole-transporting properties, while the addition of cyano or sulfonyl groups could improve electron-transporting capabilities.

Furthermore, the synthesis of polymeric materials incorporating the this compound unit is an exciting avenue for exploration. The development of polymerization methods, such as Suzuki or Stille cross-coupling, could lead to the creation of novel conjugated polymers with interesting optical and electronic properties for applications in flexible electronics and optoelectronic devices. researchgate.net

Deeper Mechanistic Understanding through Integrated Experimental and Computational Approaches

A thorough understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is essential for the rational design of improved synthetic protocols and novel materials. A synergistic approach, combining experimental studies with computational modeling, will be instrumental in achieving this goal.

Kinetic studies of the nucleophilic substitution and cross-coupling reactions used to synthesize this compound can provide valuable insights into the reaction pathways and the role of various catalysts and reagents. mdpi.com The isolation and characterization of reaction intermediates, where possible, would further elucidate the mechanistic details.

Computational methods, particularly Density Functional Theory (DFT), can be employed to model the electronic structure of this compound and its derivatives. wu.ac.th DFT calculations can predict key properties such as HOMO/LUMO energy levels, electron affinity, and ionization potential, which are crucial for understanding the material's behavior in electronic devices. researchgate.net Furthermore, computational modeling can be used to investigate the transition states and reaction pathways of synthetic transformations, providing a theoretical framework to complement experimental findings. rsc.orgresearchgate.net

The combination of experimental techniques, such as cyclic voltammetry and UV-Vis/fluorescence spectroscopy, with computational predictions will allow for a comprehensive understanding of the structure-property relationships in this class of compounds. wu.ac.thresearchgate.net This integrated approach will accelerate the discovery of new materials with optimized performance characteristics.

Design of Highly Selective and Efficient this compound-Based Catalytic Systems

The unique electronic properties of the quinoxaline scaffold suggest that this compound and its derivatives could serve as effective ligands or catalysts in a variety of organic transformations. The nitrogen atoms in the pyrazine (B50134) ring can coordinate to metal centers, while the electronic nature of the quinoxaline core can be tuned through functionalization to influence the catalytic activity.

Future research should explore the potential of this compound-based ligands in transition-metal catalysis. The synthesis of chiral derivatives of this compound could lead to the development of novel ligands for asymmetric catalysis, enabling the enantioselective synthesis of valuable chiral molecules. nih.gov

Furthermore, the immobilization of this compound-based catalysts on solid supports, such as polymers or inorganic materials, could lead to the development of heterogeneous catalytic systems. nih.gov These systems offer significant advantages in terms of catalyst recovery and reuse, contributing to more sustainable chemical processes.

Q & A

Q. What statistical approaches reconcile variability in bioactivity data for quinoxaline-based inhibitors?

- Methodological Answer : Apply meta-analysis to aggregate IC values from multiple studies, adjusting for assay heterogeneity (e.g., cell type, incubation time). Use ANOVA to identify significant outliers and hierarchical clustering to group compounds by mechanism of action .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.